3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of an iodine atom, an isobutyl group, and a trimethylsilyl-protected methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction, typically using isobutyl bromide or chloride in the presence of a base.
Protection of the Methoxy Group: The methoxy group is protected using trimethylsilyl chloride (TMSCl) to form the trimethylsilyl-protected methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, rigorous purification techniques, and quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could yield an oxidized form of the compound.
Scientific Research Applications
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-Pyrrolo[2,3-b]pyridine: Lacks the isobutyl and trimethylsilyl-protected methoxy groups.
N-Isobutyl-1H-Pyrrolo[2,3-b]pyridin-4-amine: Lacks the iodine atom and trimethylsilyl-protected methoxy group.
1-(((Trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine: Lacks the iodine atom and isobutyl group.
Uniqueness
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine is unique due to the combination of its iodine atom, isobutyl group, and trimethylsilyl-protected methoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-iodo-N-(2-methylpropyl)-1-(trimethylsilylmethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26IN3OSi/c1-12(2)8-19-14-6-7-18-16-15(14)13(17)9-20(16)10-21-11-22(3,4)5/h6-7,9,12H,8,10-11H2,1-5H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFUJYLLUGCAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=C1)COC[Si](C)(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26IN3OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743281 |
Source
|
Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203566-36-2 |
Source
|
Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.